5-Methoxy-3-(2-nitro-cis-propenyl)-indole
Overview
Description
5-Methoxy-3-(2-nitro-cis-propenyl)-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound, in particular, features a methoxy group at the 5-position and a nitro-cis-propenyl group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(2-nitro-cis-propenyl)-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole or a substituted indole.
Methoxylation: Introduction of the methoxy group at the 5-position can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.
Nitro-cis-propenyl Group Introduction: The nitro-cis-propenyl group can be introduced via a nitration reaction followed by a Wittig reaction to form the cis-propenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the nitro-cis-propenyl group.
Reduction: Reduction of the nitro group to an amine is a common reaction, often using reagents like hydrogen gas with a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated indoles or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(2-nitro-cis-propenyl)-indole depends on its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole: Lacks the nitro-cis-propenyl group but shares the methoxy substitution.
3-Nitroindole: Lacks the methoxy group but has a nitro group at the 3-position.
3-(2-Nitro-cis-propenyl)indole: Lacks the methoxy group but has the nitro-cis-propenyl group.
Uniqueness
5-Methoxy-3-(2-nitro-cis-propenyl)-indole is unique due to the combination of both the methoxy and nitro-cis-propenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-methoxy-3-[(E)-2-nitroprop-1-enyl]-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8(14(15)16)5-9-7-13-12-4-3-10(17-2)6-11(9)12/h3-7,13H,1-2H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHVRMCHFYSQID-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CNC2=C1C=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CNC2=C1C=C(C=C2)OC)/[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345993 | |
Record name | 5-Methoxy-3-(2-nitro-1-propen-1-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50526-21-1 | |
Record name | 5-Methoxy-3-(2-nitro-1-propen-1-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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